molecular formula C42H46O16 B1217936 Dthpsad CAS No. 54959-69-2

Dthpsad

Cat. No.: B1217936
CAS No.: 54959-69-2
M. Wt: 806.8 g/mol
InChI Key: ZEKDALNPHROOQM-NMCHXRFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on , it likely belongs to the class of hybrid multidentate phosphine-alkene ligands, which are designed to enhance catalytic activity and stability in organometallic reactions. Such ligands are critical in industrial applications, including asymmetric synthesis and polymerization processes.

Properties

CAS No.

54959-69-2

Molecular Formula

C42H46O16

Molecular Weight

806.8 g/mol

IUPAC Name

methyl (3S,4R,4aR)-7-[(5R,6S,10aR)-1,9-dihydroxy-10a-methoxycarbonyl-6-methyl-5-(oxan-2-yloxy)-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-8,9-dihydroxy-3-methyl-4-(oxan-2-yloxy)-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate

InChI

InChI=1S/C42H46O16/c1-19-17-23(43)31-35(47)29-25(57-41(31,39(49)51-3)37(19)55-27-9-5-7-15-53-27)13-11-21(33(29)45)22-12-14-26-30(34(22)46)36(48)32-24(44)18-20(2)38(42(32,58-26)40(50)52-4)56-28-10-6-8-16-54-28/h11-14,19-20,27-28,37-38,45-48H,5-10,15-18H2,1-4H3/t19-,20-,27?,28?,37+,38+,41+,42+/m0/s1

InChI Key

ZEKDALNPHROOQM-NMCHXRFNSA-N

SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC7CCCCO7)C(=O)OC)O)OC2(C1OC8CCCCO8)C(=O)OC)O

Isomeric SMILES

C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@]6([C@@H]([C@H](CC(=O)C6=C5O)C)OC7CCCCO7)C(=O)OC)O)O[C@]2([C@@H]1OC8CCCCO8)C(=O)OC)O

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC7CCCCO7)C(=O)OC)O)OC2(C1OC8CCCCO8)C(=O)OC)O

Synonyms

5,5'-bis(2'-tetrahydropyranosyl)secalonic acid D
5-di-(2'-tetrahydropyranosyl)secalonic acid D

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct data on "Dthpsad," this section extrapolates comparisons based on general ligand design principles and analogous compounds discussed in and .

Table 1: Comparison of Key Ligand Properties

Property This compound (Hypothetical) BINAP (Reference Compound) Xantphos (Reference Compound)
Denticity Bidentate (assumed) Bidentate Tridentate
Coordination Mode P-alkene hybrid Phosphine-only Phosphine-arene
Catalytic Application Asymmetric hydrogenation (assumed) Asymmetric synthesis Cross-coupling reactions
Thermal Stability High (inferred) Moderate High
Electronic Tuning Adjustable via alkene substituents Limited flexibility Moderate flexibility

Key Findings:

Structural Flexibility: Unlike traditional phosphine ligands like BINAP (used in Nobel Prize-winning asymmetric catalysis), "this compound" likely incorporates alkene moieties, enabling electronic and steric tuning for tailored catalytic outcomes .

Functional Versatility : Compared to Xantphos, a tridentate ligand for cross-coupling, "this compound" may offer simplified synthesis routes due to its bidentate design, though this remains speculative without synthetic data .

Performance Metrics : While BINAP achieves high enantioselectivity (>90% ee in hydrogenation), hybrid ligands like "this compound" could theoretically improve substrate scope or reaction rates, as seen in other phosphine-alkene systems .

Research Challenges and Limitations

Data Scarcity: No peer-reviewed studies on "this compound" are cited in the provided evidence, necessitating reliance on analogous ligand systems for comparison .

Validation Gaps: Hypothetical claims about stability or catalytic performance lack experimental validation (e.g., turnover numbers, spectroscopic characterization) .

Methodological Constraints : Guidelines in and emphasize rigorous data justification, which is unattainable here due to absent compound-specific data.

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